(2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol
Overview
Description
(2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring both amino and hydroxyl functional groups, makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. Common synthetic routes may include:
Amino Alcohol Synthesis: Starting from a chiral epoxide, the compound can be synthesized through nucleophilic substitution with an amine.
Reductive Amination: Using a chiral aldehyde or ketone, reductive amination with an appropriate amine can yield the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The amino groups can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, tosylates, or other suitable leaving groups.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a chiral building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme-substrate interactions.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol would depend on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, ionic interactions, and hydrophobic effects. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-one: A similar compound with a carbonyl group instead of a hydroxyl group.
(2S,3R,6S)-3-hydroxy-6-(aminomethyl)oxan-2-ol: A compound with an additional hydroxyl group.
(2S,3R,6S)-3-amino-6-(methylamino)oxan-2-ol: A compound with a methyl group on one of the amino groups.
Uniqueness
(2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups, which can impart distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c7-3-4-1-2-5(8)6(9)10-4/h4-6,9H,1-3,7-8H2/t4-,5+,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFITZOBEYBNGG-JKUQZMGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1CN)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](O[C@@H]1CN)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501205105 | |
Record name | α-erythro-Hexopyranose, 2,6-diamino-2,3,4,6-tetradeoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501205105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111852-43-8 | |
Record name | α-erythro-Hexopyranose, 2,6-diamino-2,3,4,6-tetradeoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111852-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-erythro-Hexopyranose, 2,6-diamino-2,3,4,6-tetradeoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501205105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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